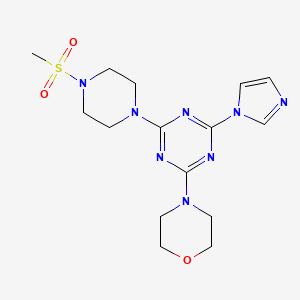

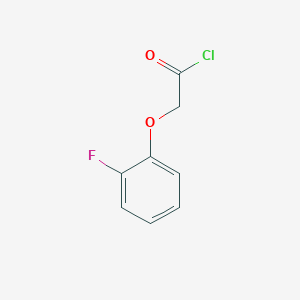

![molecular formula C16H14N4S2 B2564921 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 478260-36-5](/img/structure/B2564921.png)

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide” is a chemical compound. It’s a derivative of 1,2,4-triazole . These derivatives are known to have promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis

The molecular structure of this compound is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用

Synthesis and Reactivity

The compound of interest, due to its complex structure, is involved in various synthesis and reactivity studies. For instance, Zozulynets et al. (2021) detailed the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity in reactions with aldehydes, leading to the formation of new 4-((ethyl, aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiols. This study emphasizes the compound's utility in generating a range of derivatives through its interaction with aldehydes, showcasing its versatility in chemical synthesis Zozulynets, Kaplaushenko, & Korzhova, 2021.

Antimicrobial Activity

Further, the compound's derivatives have been explored for their antimicrobial activities. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and examined their antimicrobial efficacy. The reaction of certain precursors with ethyl acetoacetate and acetylacetone, followed by condensation with different aromatic aldehydes, yielded derivatives that were screened for antimicrobial activity, revealing some compounds with promising results Holla et al., 2005.

Antitubercular and Antifungal Agents

Additionally, Nesaragi et al. (2021) synthesized quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones using click chemistry, aiming to develop potent antitubercular and antifungal agents. This study highlights the potential of such compounds in medicinal chemistry, especially for developing new therapeutic agents against infectious diseases Nesaragi et al., 2021.

Luminescent Properties

Exploring the luminescent properties of similar structures, Bai et al. (2017) prepared quinoline-triazoles to study the relationship between lattice H-bonding interaction and crystal direction of growth, indicating potential applications in material science for developing new luminescent materials Bai, Young, & Hor, 2017.

Safety and Hazards

特性

IUPAC Name |

2-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S2/c1-3-20-14(18-19-16(20)21-2)13-9-11-8-10-6-4-5-7-12(10)17-15(11)22-13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBRAJRNZLCQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2564840.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2564847.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)